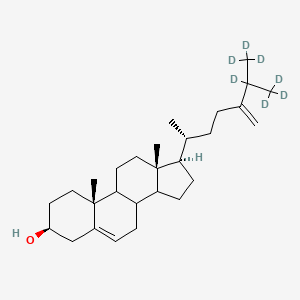

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol

Descripción general

Descripción

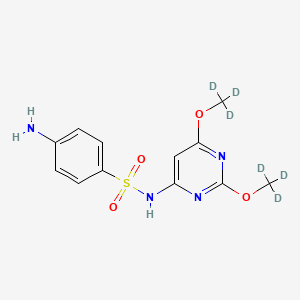

Ergosta-5,24(28)-dien-3-ol, also known as 24-methylencholesterol, is a sterol with the molecular formula C28H46O . It has an average mass of 398.664 Da and a monoisotopic mass of 398.354858 Da .

Synthesis Analysis

The synthesis of steroidal 22,24(28)-dienes, such as Ergosta-5,24(28)-dien-3-ol, involves the dehydrobromination of 22,23-dibromo-5β-ergostane with 1,5-diazabicyclo[3.4.0]non-5-ene (DBN) . Another method involves the conversion of nor-ketones into prochiral terminal methylene groups .Molecular Structure Analysis

The molecular structure of Ergosta-5,24(28)-dien-3-ol consists of 28 carbon atoms, 46 hydrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis

Ergosta-5,24(28)-dien-3-ol has a molecular formula of C28H46O, an average mass of 398.664 Da, and a monoisotopic mass of 398.354858 Da .Aplicaciones Científicas De Investigación

Biogenetic Precursors in Plants

- Ergosta-5,24(28)-dien-3beta,25-diol, a similar compound, is identified as a precursor in the elaboration of complex C28-steroidal lactones in plants like Physalis minima Linn. var. INDICA (Sinha, Ali, Bagchi, Sahai, & Ray, 1987).

Anti-inflammatory Properties

- Ergosta derivatives in Ganoderma lucidum and Ganoderma tsugae were studied for their anti-inflammatory properties. These compounds showed significant inhibitory effects on the release of chemical mediators from mast cells, neutrophils, and macrophages (Ko, Hung, Wang, & Lin, 2008).

Fungal Metabolites

- Ergosterimide, a natural Diels-Alder adduct of ergosteroid and maleimide, was characterized from the culture extract of Aspergillus niger, an endophytic fungus (Zhang, Li, Proksch, & Wang, 2007).

Sterol Composition in Fungi and Plants

- Ergosta-5,24(241)-dien-3β-ol is the major sterol of conidia of Uncinula necator, a pathogenic fungus, and is also present in the host plant Vitis vinifera (Debieu, Corio-Costet, Steva, Malosse, & Leroux, 1995).

Metabolic Studies in Microorganisms

- Ergosta derivatives were metabolized in Tetrahymena pyriformis to give various tetraenes, providing insights into the conformational aspects of enzyme-substrate complexes in sterol metabolism (Nes, Malya, Mallory, Ferguson, Landrey, & Conner, 1971).

Ergosterol Peroxides as Inhibitors

- Ergosterol peroxides isolated from Lactarius hatsudake showed selective inhibitory activity against specific enzymes, indicating potential medicinal applications (Gao, Wang, Liu, Wei, Zhang, Draghici, & Konishi, 2007).

Ergosterol Biosynthesis Pathways

- Research on Saccharomyces cerevisiae identified rate-limiting steps in the ergosterol pathway, which is crucial for understanding the biosynthesis and accumulation of ergosta derivatives (Ma, Ke, Tang, Zheng, & Zheng, 2018).

Propiedades

IUPAC Name |

(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23?,24-,25?,26?,27+,28-/m1/s1/i1D3,2D3,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDVLXYUCBVVKW-NHJURBPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

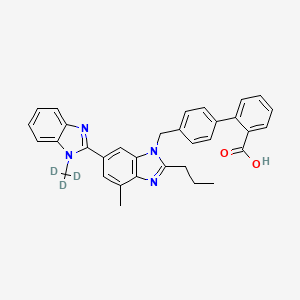

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)